cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol
Description
cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol (CAS: 936901-75-6) is a brominated heterocyclic compound with the molecular formula C₁₁H₁₃BrN₄O and a molecular weight of 297.15 g/mol . It features a cyclobutanol core substituted with a methyl group and an imidazo[1,5-a]pyrazine ring bearing amino and bromo functional groups. This compound is industrially available at 99% purity and is stored under 2–8°C in inert, light-protected conditions to ensure stability .
Properties
IUPAC Name |
3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O/c1-11(17)4-6(5-11)10-15-8(12)7-9(13)14-2-3-16(7)10/h2-3,6,17H,4-5H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYHPYNMZMANBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693450 | |
| Record name | 3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936901-75-6 | |
| Record name | 3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol typically involves multiple steps. One common method includes the reaction of α-bromoketones with 2-aminopyridines under specific conditions. For instance, the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be achieved using toluene and tert-butyl hydroperoxide (TBHP) as reagents . Industrial production methods often involve similar multi-step reactions, ensuring high purity and yield through careful control of reaction conditions and purification processes .
Chemical Reactions Analysis
cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as TBHP.
Reduction: Common reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different imidazo[1,5-a]pyrazine derivatives, while substitution reactions can produce a variety of substituted imidazo[1,5-a]pyrazines .
Scientific Research Applications
cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with various biological receptors, making it useful in studying cellular processes.
Industry: It serves as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazo[1,5-a]pyrazine core is known to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Linsitinib (OSI-906)
CAS : 867160-71-2 | Molecular Formula : C₂₆H₂₃N₅O | Molecular Weight : 421.49 g/mol
Key Structural Differences :
- The bromine atom in the target compound is replaced by a 2-phenylquinolin-7-yl group in Linsitinib.
- Linsitinib retains the cis-cyclobutanol and imidazo[1,5-a]pyrazine core but incorporates a bulkier aromatic substituent .
Abrocitinib Intermediate (CAS: 2204290-99-1)
Molecular Formula : C₁₈H₂₂ClN₃O₂ | Key Structural Differences :
- Replaces the imidazo[1,5-a]pyrazine ring with a carbamic acid phenylmethyl ester group linked to a cyclobutanol core.
- Retains the cis-cyclobutanol configuration but diverges in heterocyclic substitution .
Functional Insights :
General Comparison of Halogenated Analogs
The bromine atom in the target compound distinguishes it from non-halogenated derivatives. For example:
- D060 (CAS: 142078-88-1): Features a pyrrolidinecarboxylic acid ester instead of cyclobutanol, with bromine retained on the imidazopyrazine ring. This highlights the role of bromine as a leaving group or site for cross-coupling reactions .
- Safety Profile: The target compound’s H302 (acute toxicity), H315 (skin irritation), and H319 (eye irritation) hazards are typical of brominated aromatics, necessitating stricter handling protocols than non-halogenated analogs .
Pharmacological Potential
- While the target compound lacks explicit therapeutic data, its structural similarity to Linsitinib and Abrocitinib intermediates suggests utility in kinase inhibitor development .
- The cis-cyclobutanol configuration is critical for maintaining bioactive conformations, a feature shared with clinically approved JAK and IGF-1R inhibitors .
Biological Activity
cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol is a complex organic compound characterized by its unique imidazo[1,5-a]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties. The molecular formula of this compound is , with a molecular weight of approximately 297.15 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 297.15 g/mol |
| CAS Number | 936901-75-6 |
| Purity | ≥ 95% |
The biological activity of this compound is attributed to its interaction with various molecular targets. The imidazo[1,5-a]pyrazine structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing biochemical pathways. This mechanism is particularly relevant in the context of enzyme inhibition, where it may serve as a potential therapeutic agent against various diseases.
Enzyme Inhibition
Research indicates that compounds with similar imidazo[1,5-a]pyrazine structures have shown promise as enzyme inhibitors. For instance, studies on related compounds have demonstrated their ability to inhibit histidinol dehydrogenase (HDH), a virulence factor in pathogens like Brucella suis . Targeting such enzymes can potentially reduce antibiotic resistance and enhance treatment efficacy.
Case Studies
Case Study 1: Enzyme Inhibition
In a study focusing on enzyme inhibitors derived from imidazo[1,5-c]pyrimidines, compounds were synthesized that demonstrated significant inhibitory effects on HDH. While this study did not directly test this compound, it provides a framework for understanding how similar compounds can be developed for therapeutic use .
Case Study 2: Antimicrobial Activity
Research has shown that derivatives of imidazo[1,5-a]pyrazines can exhibit antimicrobial properties against various bacterial strains. Although specific data on this compound is still emerging, the structural similarities suggest potential for similar activity.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity |
|---|---|
| (S)-Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate | Enzyme inhibitor |
| N-(pyridin-2-yl)amides | Antimicrobial properties |
These comparisons highlight the potential for this compound to contribute significantly to therapeutic strategies targeting specific enzymes or pathogens.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for synthesizing cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol, and what intermediates are critical?
- Methodological Answer : The compound is synthesized via a multi-step process involving imidazo[1,5-a]pyrazine core functionalization. Key intermediates include the brominated imidazopyrazine precursor and cyclobutanone derivatives. Epimerization during cyclobutanol formation is a critical step, often yielding a mixture of cis- and trans-alcohols. Oxidative byproducts, such as 3-[8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]cyclobutanone (M+14), are monitored via LC-MS and resolved using chiral chromatography .
Q. Which spectroscopic and crystallographic methods validate the compound’s structure and stereochemistry?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions and cyclobutanol stereochemistry (e.g., δ 4.2–4.5 ppm for cyclobutanol protons) .
- HRMS : Validates molecular weight (e.g., observed m/z 421.49 matches C₂₆H₂₃N₅O) .
- X-ray crystallography : Resolves the cis configuration of the cyclobutanol group and binding interactions with IGF-1R (PDB: 3D94) .
Q. What is the primary mechanism of action of this compound in targeting IGF-1R?
- Methodological Answer : The compound acts as a dual ATP-competitive inhibitor of IGF-1R and insulin receptor (IR) kinases. Structural studies show it binds to the kinase domain’s hinge region, stabilizing the inactive conformation via hydrogen bonds with Glu1130 and Met1152 .
Advanced Research Questions
Q. How can metabolic instability of the cyclobutanol moiety be mitigated in preclinical studies?
- Methodological Answer : The cyclobutanol group is prone to oxidation, forming a ketone metabolite. Strategies include:
- Structural modifications : Introducing polar groups (e.g., hydroxyl or amine) to reduce epimerization .
- Prodrug approaches : Masking the alcohol with ester or phosphate groups to enhance stability in plasma .
- In vitro assays : Use liver microsomes to identify cytochrome P450 isoforms responsible for oxidation (e.g., CYP3A4) .
Q. What experimental designs address contradictory data on target selectivity versus off-target effects?
- Methodological Answer :
- Kinase profiling : Screen against a panel of 400+ kinases (e.g., DiscoverX KINOMEscan) to quantify selectivity .
- Cellular assays : Compare IC₅₀ values in IGF-1R-dependent vs. IR-overexpressing cell lines to isolate target-specific effects .
- Structural analogs : Test bromo- vs. chloro-substituted derivatives (e.g., 3-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone) to assess substituent impact on selectivity .
Q. How is solubility optimized without compromising target affinity?
- Methodological Answer :
- Co-solvent systems : Use PEG 400:citric acid (50:50) to achieve >10 mM solubility for in vivo dosing .
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., cis-3-amino-1-methylcyclobutanol HCl) .
- Computational modeling : Predict logP values and hydrogen-bond donors using QSAR to balance lipophilicity and solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
